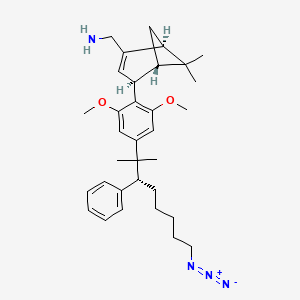
CB2 receptor antagonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2 receptor antagonist 4 is a compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system and is associated with psychoactive effects, the CB2 receptor is predominantly expressed in peripheral tissues, particularly in immune cells. This makes CB2 receptor antagonists like this compound valuable for therapeutic applications that aim to modulate immune responses without affecting the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor antagonist 4 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is often synthesized through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s affinity and selectivity for the CB2 receptor.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CB2 receptor antagonist 4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CB2 receptor antagonist 4 has a wide range of scientific research applications, including:
Mechanism of Action
CB2 receptor antagonist 4 exerts its effects by binding to the CB2 receptor and blocking its activation by endogenous cannabinoids. This prevents the receptor from initiating downstream signaling pathways that mediate immune responses and inflammation . The molecular targets involved include the G-protein-coupled receptor (GPCR) signaling pathways, which play a key role in modulating cellular responses to external stimuli .
Comparison with Similar Compounds
CB2 receptor antagonist 4 can be compared with other CB2 receptor antagonists such as SR144528 and AM630 . While all these compounds share the ability to selectively block the CB2 receptor, this compound may have unique structural features that confer higher selectivity or potency. For example, the presence of specific functional groups or the overall molecular scaffold can influence the binding affinity and pharmacokinetic properties .
List of Similar Compounds
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with a different chemical structure.
Compound 8: Identified as a potent CB2 receptor antagonist with a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.
Properties
Molecular Formula |
C33H46N4O2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[(1S,4S,5S)-4-[4-[(3R)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |
InChI |
InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26+,27+,28-/m0/s1 |
InChI Key |
JPZUDQJWZQLWGR-HFLBTKGNSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Canonical SMILES |
CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















